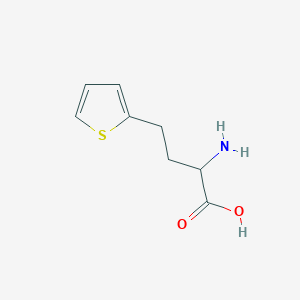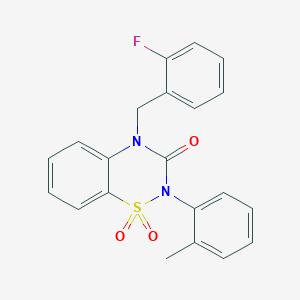
N-(Furan-2-ylmethyl)-4-methyl-2-(4-methylphenylsulfonamido)thiazol-5-carboxamid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(furan-2-ylmethyl)-4-methyl-2-(4-methylphenylsulfonamido)thiazole-5-carboxamide is a useful research compound. Its molecular formula is C17H17N3O4S2 and its molecular weight is 391.46. The purity is usually 95%.
BenchChem offers high-quality N-(furan-2-ylmethyl)-4-methyl-2-(4-methylphenylsulfonamido)thiazole-5-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(furan-2-ylmethyl)-4-methyl-2-(4-methylphenylsulfonamido)thiazole-5-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
- Das 2-Aminothiazol-Gerüst hat sich als vielversprechend für die Krebstherapie erwiesen. Derivate dieser Verbindung zeigen eine potente und selektive inhibitorische Aktivität gegen verschiedene humane Krebszelllinien, darunter Brust-, Leukämie-, Lungen-, Kolon-, ZNS-, Melanom-, Ovarial-, Nieren- und Prostatakrebs .
- Das Vorhandensein von N-Methylamino an der 2-Position des Thiazols verbessert die antiproliferativen Wirkungen gegen bestimmte Krebszellen deutlich und macht es zu einem wertvollen Forschungsgebiet .
- 2-Aminothiazol-Derivate haben antivirale Eigenschaften gezeigt. Forscher haben ihr Potenzial gegen Virusinfektionen untersucht und ihre Rolle bei der Bekämpfung bestimmter Viren hervorgehoben .
- Das heterocyclische Ringsystem der Verbindung trägt zu ihrer antimikrobiellen Aktivität bei. Untersuchungen haben ihre Wirksamkeit gegen verschiedene Krankheitserreger gezeigt, was sie für die Forschung zu Infektionskrankheiten relevant macht .
- Einige 2-Aminothiazol-Derivate zeigen antiepileptische Eigenschaften. Forscher haben ihre Auswirkungen auf die Krampfkontrolle und die neuronale Erregbarkeit untersucht .
- Das pharmakologische Spektrum der Verbindung erstreckt sich auf antidiabetische Wirkungen. Untersuchungen haben ihr Potenzial bei der Behandlung von Blutzuckerspiegeln und damit verbundenen Komplikationen untersucht .
- Forscher haben die entzündungshemmenden Wirkungen von 2-Aminothiazol-Derivaten dokumentiert. Diese Verbindungen können eine Rolle bei der Modulation von Entzündungswegen und der Linderung von entzündungsbedingten Krankheiten spielen .
Antitumoreigenschaften
Antivirale Aktivität
Antimikrobielle Wirkungen
Antiepileptisches Potenzial
Antidiabetische Anwendungen
Entzündungshemmende Aktivität
Wirkmechanismus
Target of Action
The primary targets of N-[(furan-2-yl)methyl]-4-methyl-2-(4-methylbenzenesulfonamido)-1,3-thiazole-5-carboxamide It’s known that 2-aminothiazole derivatives, which this compound is a part of, have been used in the development of various clinically applied anticancer drugs .
Mode of Action
The specific mode of action of N-[(furan-2-yl)methyl]-4-methyl-2-(4-methylbenzenesulfonamido)-1,3-thiazole-5-carboxamide It’s known that 2-aminothiazole derivatives have exhibited potent and selective nanomolar inhibitory activity against a wide range of human cancerous cell lines .
Biochemical Pathways
The specific biochemical pathways affected by N-[(furan-2-yl)methyl]-4-methyl-2-(4-methylbenzenesulfonamido)-1,3-thiazole-5-carboxamide 2-aminothiazole derivatives have been associated with a broad pharmacological spectrum, including antiviral, antimicrobial, anticancer, anticonvulsant, antidiabetic, antihypertensive, antileishmanial, and anti-inflammatory activities .
Result of Action
The molecular and cellular effects of N-[(furan-2-yl)methyl]-4-methyl-2-(4-methylbenzenesulfonamido)-1,3-thiazole-5-carboxamide It’s known that 2-aminothiazole derivatives have exhibited potent and selective nanomolar inhibitory activity against a wide range of human cancerous cell lines .
Biochemische Analyse
Biochemical Properties
N-(furan-2-ylmethyl)-4-methyl-2-(4-methylphenylsulfonamido)thiazole-5-carboxamide plays a significant role in biochemical reactions due to its interaction with various enzymes and proteins. This compound has been shown to inhibit certain enzymes involved in cancer cell proliferation, such as tyrosine kinases . By binding to the active site of these enzymes, N-(furan-2-ylmethyl)-4-methyl-2-(4-methylphenylsulfonamido)thiazole-5-carboxamide disrupts their normal function, leading to the inhibition of cancer cell growth .
Cellular Effects
N-(furan-2-ylmethyl)-4-methyl-2-(4-methylphenylsulfonamido)thiazole-5-carboxamide exerts various effects on different types of cells and cellular processes. In cancer cells, this compound has been found to induce apoptosis, or programmed cell death, by activating specific signaling pathways . Additionally, it can modulate gene expression and alter cellular metabolism, leading to reduced cell viability and proliferation . These effects make N-(furan-2-ylmethyl)-4-methyl-2-(4-methylphenylsulfonamido)thiazole-5-carboxamide a promising candidate for anticancer therapy .
Molecular Mechanism
The molecular mechanism of action of N-(furan-2-ylmethyl)-4-methyl-2-(4-methylphenylsulfonamido)thiazole-5-carboxamide involves its binding interactions with biomolecules. This compound has been shown to bind to the ATP-binding site of tyrosine kinases, thereby inhibiting their activity . This inhibition prevents the phosphorylation of downstream signaling proteins, leading to the disruption of cell signaling pathways that promote cancer cell survival and proliferation . Additionally, N-(furan-2-ylmethyl)-4-methyl-2-(4-methylphenylsulfonamido)thiazole-5-carboxamide can induce changes in gene expression, further contributing to its anticancer effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N-(furan-2-ylmethyl)-4-methyl-2-(4-methylphenylsulfonamido)thiazole-5-carboxamide have been observed to change over time. This compound exhibits good stability under standard laboratory conditions, with minimal degradation over extended periods . Long-term studies have shown that continuous exposure to N-(furan-2-ylmethyl)-4-methyl-2-(4-methylphenylsulfonamido)thiazole-5-carboxamide can lead to sustained inhibition of cancer cell growth and proliferation .
Dosage Effects in Animal Models
The effects of N-(furan-2-ylmethyl)-4-methyl-2-(4-methylphenylsulfonamido)thiazole-5-carboxamide vary with different dosages in animal models. At lower doses, this compound has been shown to effectively inhibit tumor growth without causing significant toxicity . At higher doses, some adverse effects, such as hepatotoxicity and nephrotoxicity, have been observed . These findings highlight the importance of optimizing the dosage of N-(furan-2-ylmethyl)-4-methyl-2-(4-methylphenylsulfonamido)thiazole-5-carboxamide to achieve maximum therapeutic efficacy with minimal side effects .
Metabolic Pathways
N-(furan-2-ylmethyl)-4-methyl-2-(4-methylphenylsulfonamido)thiazole-5-carboxamide is involved in various metabolic pathways. This compound is primarily metabolized by cytochrome P450 enzymes in the liver . The metabolites produced are further processed and excreted via the renal and biliary systems . Additionally, N-(furan-2-ylmethyl)-4-methyl-2-(4-methylphenylsulfonamido)thiazole-5-carboxamide can influence metabolic flux and alter the levels of certain metabolites, contributing to its overall biological effects .
Transport and Distribution
Within cells and tissues, N-(furan-2-ylmethyl)-4-methyl-2-(4-methylphenylsulfonamido)thiazole-5-carboxamide is transported and distributed through various mechanisms. This compound can interact with specific transporters and binding proteins that facilitate its uptake and distribution . Once inside the cells, it can accumulate in specific compartments, such as the cytoplasm and nucleus, where it exerts its biological effects . The distribution of N-(furan-2-ylmethyl)-4-methyl-2-(4-methylphenylsulfonamido)thiazole-5-carboxamide within tissues is influenced by factors such as tissue perfusion and binding affinity to cellular components .
Subcellular Localization
The subcellular localization of N-(furan-2-ylmethyl)-4-methyl-2-(4-methylphenylsulfonamido)thiazole-5-carboxamide plays a crucial role in its activity and function. This compound has been found to localize in the cytoplasm and nucleus of cancer cells . The presence of specific targeting signals and post-translational modifications may direct N-(furan-2-ylmethyl)-4-methyl-2-(4-methylphenylsulfonamido)thiazole-5-carboxamide to these compartments . Once localized, it can interact with key biomolecules and exert its anticancer effects .
Eigenschaften
IUPAC Name |
N-(furan-2-ylmethyl)-4-methyl-2-[(4-methylphenyl)sulfonylamino]-1,3-thiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O4S2/c1-11-5-7-14(8-6-11)26(22,23)20-17-19-12(2)15(25-17)16(21)18-10-13-4-3-9-24-13/h3-9H,10H2,1-2H3,(H,18,21)(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZQLITXBKGADBL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=NC(=C(S2)C(=O)NCC3=CC=CO3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
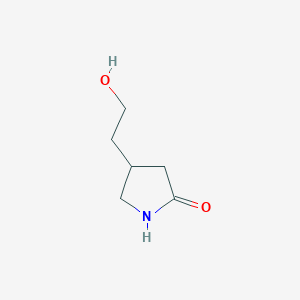
![6-Methyl-2-(2-(methylthio)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2514830.png)
![Potassium bicyclo[1.1.0]butane-1-carboxylate](/img/structure/B2514831.png)
![N-(3-chloro-4-methylphenyl)-2-[3-(3-methoxyphenyl)-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]acetamide](/img/structure/B2514833.png)
![N-[Cyano(cyclohexyl)methyl]-2-methoxypropanamide](/img/structure/B2514834.png)
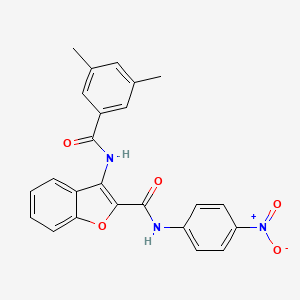
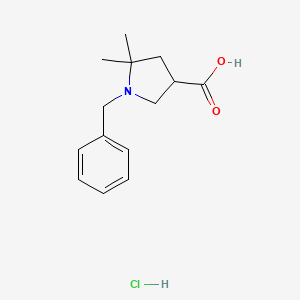
![N-[3-(1H-imidazol-1-yl)propyl]-4-(2-phenylacetyl)-1H-pyrrole-2-carboxamide](/img/structure/B2514839.png)
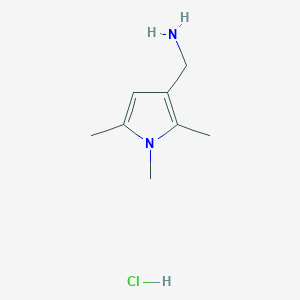
![methyl 4-[10-methoxy-4-(5-methylfuran-2-yl)-8-oxa-5,6-diazatricyclo[7.4.0.0^{2,6}]trideca-1(9),4,10,12-tetraen-7-yl]benzoate](/img/structure/B2514841.png)
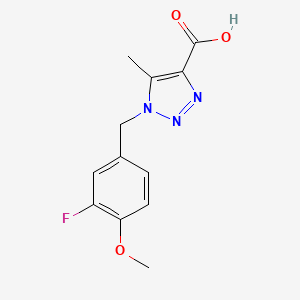
![N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}cyclopentanecarboxamide](/img/structure/B2514845.png)
